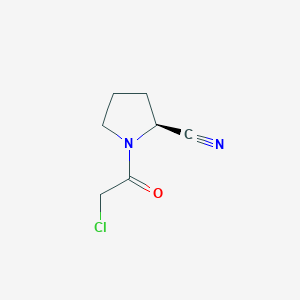

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRPKBYQZOLCD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454201 | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207557-35-5 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207557-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, notably Vildagliptin. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is synthesized through the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety into the carbonitrile form via an amide intermediate. This method is advantageous due to its simplicity and high yield, making it suitable for industrial applications. The synthesis typically yields a product with over 99% purity as measured by HPLC .

DPP-IV Inhibition

The primary biological activity of this compound is its inhibition of DPP-IV, an enzyme that plays a critical role in glucose metabolism and is a target for the treatment of type 2 diabetes. DPP-IV inhibitors increase levels of incretin hormones, which help regulate blood sugar levels.

- Mechanism of Action : The compound mimics proline and incorporates a nitrile group that facilitates reversible binding to the DPP-IV active site. This results in nanomolar inhibition potency .

Case Studies

-

Comparative Studies with Vildagliptin :

- In a study comparing various analogs of this compound, compounds 1b and 1c demonstrated superior DPP-IV inhibitory activity compared to Vildagliptin at equivalent dosages (0.28 mmol/kg and 0.24 mmol/kg vs. 0.33 mmol/kg for Vildagliptin). These compounds also showed significant reductions in serum glucose levels in type 2 diabetic mice .

- Molecular Docking Studies :

Efficacy and Safety

The safety profile of this compound has been evaluated alongside its efficacy as a DPP-IV inhibitor. In preclinical trials, it demonstrated minimal side effects compared to existing treatments, making it a promising candidate for further development .

Summary of Findings

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of L-proline with chloroacetyl chloride. This reaction can be performed using various methods, including microchannel reactors that enhance efficiency and reduce environmental impact. Key synthetic routes include:

- Microchannel Reactor Method : This method allows for rapid reactions with high yields and purity, minimizing side reactions and energy consumption. The yield reported in one study reached 88.6% with a purity of 99.2% .

- Traditional Methods : Earlier methods involved more complex isolation processes and often required protective groups, making them less favorable compared to newer techniques .

DPP-IV Inhibitors

The primary application of this compound is as an intermediate in the synthesis of DPP-IV inhibitors such as Vildagliptin and Alogliptin. These inhibitors play a vital role in glucose metabolism by preventing the degradation of incretin hormones, which help regulate insulin secretion.

- Vildagliptin : A potent DPP-IV inhibitor synthesized from this compound has shown significant efficacy in lowering blood sugar levels in diabetic patients .

Case Studies

Several studies have documented the effectiveness of compounds derived from this compound:

- Study on Vildagliptin Analogues : Research demonstrated that certain analogues exhibited superior DPP-IV inhibitory activity compared to Vildagliptin itself when tested on type 2 diabetic mice .

- Molecular Docking Studies : These studies indicated that the synthesized compounds had strong binding affinities to the DPP-IV active site, correlating with their biological activity .

Recent advancements in the synthesis of this compound focus on reducing environmental impact through greener methodologies. The use of microchannel reactors not only enhances reaction efficiency but also minimizes waste and energy consumption compared to traditional methods .

Análisis De Reacciones Químicas

2.1. Formation of Vildagliptin

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile reacts with 3-amino-1-adamantanol under basic conditions to form Vildagliptin, a potent DPP-IV inhibitor .

Reaction Pathway

-

Nucleophilic Substitution :

-

Purification :

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Yield | 82–89% | |

| Inhibitory Activity | IC₅₀ = 0.28–0.33 nM |

3.1. Nitrile Group Reactions

The nitrile moiety participates in:

-

Hydrolysis : Forms carboxylic acid derivatives under acidic or basic conditions (e.g., with H₂SO₄ or NaOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, though this is rarely utilized due to competing side reactions.

3.2. Chloroacetyl Group Reactivity

The chloroacetyl group enables:

-

Nucleophilic Displacements : Reactions with amines, thiols, or alcohols to form substituted acetamides .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) for structural diversification .

Example Reaction with Thiadiazol-2-amine :

| Reactant | Conditions | Product Yield |

|---|---|---|

| Thiadiazol-2-amine | THF, 0°C to RT, 12h | 53–58% |

4.1. Thermal Stability

-

Stable up to 150°C under inert atmospheres.

-

Degrades via retro-aza-Michael addition at higher temperatures, releasing chloroacetone and pyrrolidine-2-carbonitrile.

4.2. Hydrolytic Sensitivity

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 2-cyanopyrrolidine scaffold is pivotal for DPP-IV inhibition. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Research Findings and Trends

- DPP-IV Selectivity : Fluorinated derivatives (e.g., 4-fluoropyrrolidines) show reduced off-target activity against DPP-8/9, minimizing adverse effects ().

- Green Chemistry : Recent methods using phosphorus oxychloride or urea/sulfamic acid reduce organic solvent use and improve yields ().

- Polymorphism : Mesylate salts of related compounds (e.g., WO 2007/029086) exhibit superior crystallinity and stability ().

Métodos De Preparación

Reaction Mechanism and Procedure

The two-step method involves N-acylation of L-prolinamide followed by dehydration to introduce the nitrile group.

Step 1: Acylation of L-Prolinamide

L-prolinamide reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Organic bases like diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) neutralize HCl generated during the reaction, forming 1-chloroacetylpyrrolidine-2-carboxamide. Key parameters include:

-

Temperature : −45°C to −50°C during chloroacetyl chloride addition, followed by reaction at −50°C to −10°C for 0.5–4 hours.

-

Molar ratio : L-prolinamide to chloroacetyl chloride = 1 : 1.05–1.31.

Step 2: Dehydration with Phosphorus Oxychloride

The intermediate undergoes dehydration using phosphorus oxychloride (POCl₃) to yield the target nitrile. Post-reaction workup includes aqueous washing, dichloromethane extraction, and crystallization with isopropyl alcohol.

Optimization and Yield

-

Base selection : DIPEA achieves 80% yield, while DMAP yields 78%.

-

Temperature control : Maintaining ≤−45°C during acylation minimizes side reactions.

-

Crystallization : Isopropyl alcohol at −5°C produces high-purity crystals (HPLC >99.5%).

Table 1: Two-Step Synthesis Conditions and Outcomes

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Base | DIPEA | DMAP |

| Chloroacetyl chloride | 30 g | 30 g |

| POCl₃ | 40 g | 35 g |

| Yield | 80% | 78% |

| Purity (HPLC) | 99.6% | 99.5% |

One-Pot Synthesis Method

Integrated Acylation-Dehydration

This approach combines acylation and dehydration in a single reactor, eliminating intermediate isolation. L-prolinamide and chloroacetyl chloride react sequentially, with excess chloroacetyl chloride removed via distillation post-reaction.

Key Advantages :

-

Reduced solvent use : Dichloromethane serves as both solvent and acid scavenger.

-

Simplified workflow : No intermediate purification required.

-

Environmental benefits : Lower organic waste and energy consumption.

Comparative Analysis of Methods

Table 2: Method Comparison

Industrial and Environmental Considerations

Cost-Effectiveness

Q & A

Q. What is the standard synthetic protocol for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, and why is it critical for DPP-IV inhibitor development?

The compound is synthesized via a two-step route starting from L-proline. First, L-proline undergoes N-acylation with chloroacetyl chloride in refluxing THF to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (81% yield in 2 h). This avoids the low yields (52%) and lengthy reaction times (48 h at −20°C) of earlier methods using L-prolineamide . The carboxylic acid is then converted to the carbonitrile via an amide intermediate using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate, followed by dehydration with trifluoroacetic anhydride (83% yield from amide). This method eliminates aqueous workup, improving efficiency . The compound's 2(S)-cyanopyrrolidine moiety is essential for DPP-IV inhibition, acting as a proline mimic with reversible, nanomolar enzyme binding and oral stability .

Q. How does the choice of solvent impact the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid?

Replacing acetonitrile (MeCN) with tetrahydrofuran (THF) as the solvent for N-acylation reduces reaction time from 48 hours to 2 hours while maintaining high yield (81%). THF facilitates faster kinetics at reflux temperature, enhancing scalability for bulk production .

Advanced Research Questions

Q. What challenges arise in characterizing this compound via NMR, and how are they resolved?

The compound exists as a mixture of cis- and trans-amide rotamers in solution, leading to split signals in H and C NMR spectra. For example, protons at the C-2 position of the pyrrolidine ring and the CHCl group appear as distinct peaks. Rotamer ratios can be quantified using integration of split signals, with spectral data matching literature values . Researchers must account for this dynamic behavior when interpreting purity or structural data.

Q. How can researchers optimize the amidation step to improve yields while avoiding aqueous workup?

Traditional methods using ethyl chloroformate or SOCl followed by aqueous ammonia gave poor yields (<50%) due to product solubility in water. A solvent-free approach with DCC and ammonium bicarbonate in dichloromethane achieves 52% yield for the amide intermediate. Subsequent dehydration with trifluoroacetic anhydride in THF avoids hydrolysis, yielding 83% of the carbonitrile product .

Q. What are the implications of using L-proline vs. L-prolineamide in synthesizing this intermediate?

L-prolineamide-based routes require costly N-protection/deprotection steps and result in lower overall yields (30–52%). Substituting L-proline simplifies the process, reduces costs, and improves scalability, though careful control of acylation conditions (e.g., THF at reflux) is critical to avoid side reactions .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported yields for this compound synthesis?

Earlier methods using L-prolineamide (Scheme 1) report 52% yield, while the L-proline route (Scheme 2) achieves ~30% overall yield from L-proline. The variance arises from divergent reaction conditions (e.g., solvent, temperature) and workup protocols. Researchers should prioritize methods with detailed procedural transparency, such as Singh et al. (2008), which provides reproducible NMR and HPLC purity data (99.25%) .

Q. What role does the 2(S)-cyanopyrrolidine moiety play in DPP-IV inhibitor design?

The nitrile group enhances binding to the catalytic serine residue of DPP-IV via reversible covalent interaction, achieving nanomolar inhibition. Its stereochemical configuration (S) is critical for mimicking proline in substrate recognition, as shown in Vildagliptin and Sitagliptin .

Applications in Drug Development

Q. How is this compound utilized to synthesize clinical DPP-IV inhibitors?

The compound serves as a key electrophilic intermediate for coupling with amines. For example, reaction with 3-aminoadamantan-1-ol under basic conditions yields Vildagliptin, a clinically approved antidiabetic agent . Libraries of analogs can be generated by varying amine components, enabling structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.